molecular formula C10H14N2Na2O8 B8817717 Disodium ethylenediaminetetraacetate

Disodium ethylenediaminetetraacetate

Cat. No. B8817717
M. Wt: 336.21 g/mol
InChI Key: ZGTMUACCHSMWAC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US07811560B2

Procedure details

Samples were prepared for reducing SDS-PAGE by adding 110 μl of sample to 10 μl sample Buffer (2×), 2.5 μl reducing agent (10×) and 2 μl of 0.1M EDTA (to achieve final concentration of 10 mM). The high molecular weight (HMW) marker was prepared by adding 10 μl of concentrated stock to 80 μl reducing agent (10×), 310 μl WFI and 400 μl sample buffer (2×). The diluted HMW standard was then heated at 95° C. for 5 minutes before aliquoting and storage at −20° C. for use in subsequent gels. Samples (15 μl) containing collagenases were run directly (i.e. with no prior heat treatment) on 8% Tris-Glycine gels using Tris-Glycine running buffer at 130 V for ˜1 hour 50 mins. After electrophoresis, the gels were stained with colloidal blue stain reagent as per the manufacturer's instructions.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Tris-Glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Tris-Glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCCOS([O-])(=O)=O.[Na+:18].[CH2:19]([N:30]([CH2:35][C:36]([OH:38])=[O:37])[CH2:31][C:32]([OH:34])=[O:33])[CH2:20][N:21]([CH2:26][C:27]([OH:29])=[O:28])[CH2:22][C:23]([OH:25])=[O:24]>>[Na+:18].[Na+:18].[CH2:20]([N:21]([CH2:26][C:27]([OH:29])=[O:28])[CH2:22][C:23]([OH:25])=[O:24])[CH2:19][N:30]([CH2:35][C:36]([O-:38])=[O:37])[CH2:31][C:32]([O-:34])=[O:33] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
2 μL
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Three
Name
Tris-Glycine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Tris-Glycine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Samples were prepared
ADDITION
Type
ADDITION
Details
by adding 110 μl of sample to 10 μl sample Buffer (2×), 2.5 μl
CUSTOM
Type
CUSTOM
Details
The high molecular weight (HMW) marker was prepared
ADDITION
Type
ADDITION
Details
by adding 10 μl of concentrated stock to 80 μl
ADDITION
Type
ADDITION
Details
Samples (15 μl) containing collagenases
CUSTOM
Type
CUSTOM
Details
for ˜1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
50 mins
Duration
50 min

Outcomes

Product
Name
Type
Smiles
[Na+].[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07811560B2

Procedure details

Samples were prepared for reducing SDS-PAGE by adding 110 μl of sample to 10 μl sample Buffer (2×), 2.5 μl reducing agent (10×) and 2 μl of 0.1M EDTA (to achieve final concentration of 10 mM). The high molecular weight (HMW) marker was prepared by adding 10 μl of concentrated stock to 80 μl reducing agent (10×), 310 μl WFI and 400 μl sample buffer (2×). The diluted HMW standard was then heated at 95° C. for 5 minutes before aliquoting and storage at −20° C. for use in subsequent gels. Samples (15 μl) containing collagenases were run directly (i.e. with no prior heat treatment) on 8% Tris-Glycine gels using Tris-Glycine running buffer at 130 V for ˜1 hour 50 mins. After electrophoresis, the gels were stained with colloidal blue stain reagent as per the manufacturer's instructions.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Tris-Glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Tris-Glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCCOS([O-])(=O)=O.[Na+:18].[CH2:19]([N:30]([CH2:35][C:36]([OH:38])=[O:37])[CH2:31][C:32]([OH:34])=[O:33])[CH2:20][N:21]([CH2:26][C:27]([OH:29])=[O:28])[CH2:22][C:23]([OH:25])=[O:24]>>[Na+:18].[Na+:18].[CH2:20]([N:21]([CH2:26][C:27]([OH:29])=[O:28])[CH2:22][C:23]([OH:25])=[O:24])[CH2:19][N:30]([CH2:35][C:36]([O-:38])=[O:37])[CH2:31][C:32]([O-:34])=[O:33] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
2 μL
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Three
Name
Tris-Glycine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Tris-Glycine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Samples were prepared
ADDITION
Type
ADDITION
Details
by adding 110 μl of sample to 10 μl sample Buffer (2×), 2.5 μl
CUSTOM
Type
CUSTOM
Details
The high molecular weight (HMW) marker was prepared
ADDITION
Type
ADDITION
Details
by adding 10 μl of concentrated stock to 80 μl
ADDITION
Type
ADDITION
Details
Samples (15 μl) containing collagenases
CUSTOM
Type
CUSTOM
Details
for ˜1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
50 mins
Duration
50 min

Outcomes

Product
Name
Type
Smiles
[Na+].[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.